N-Methoxy-N-methylbutanamide is a chemical compound with the molecular formula C6H13NO2 . It is a colorless to almost colorless clear liquid . This compound has a specific gravity of 0.96 and a refractive index of 1.43 . It is considered a flammable liquid and vapor .
Field: Organic Chemistry
Method: The synthesis of aromatic a,b-unsaturated Weinreb amides is achieved via the Heck coupling of aryl halides and N-methoxy-N-methylacrylamide.
N-Methoxy-N-methylbutanamide is an organic compound with the molecular formula and a molecular weight of approximately 131.17 g/mol. This compound, also known by various synonyms including N-Methyl-N-(methoxyethyl)acetamide, exhibits a colorless to slightly yellow liquid appearance and is characterized by its amide functional group linked to a butanamide structure. It is hygroscopic and sensitive to moisture, requiring storage under inert atmospheres and refrigeration to maintain stability .
These reactions are significant for modifying the compound's structure for various applications in organic synthesis and medicinal chemistry .
While specific biological activity data for N-Methoxy-N-methylbutanamide is limited, compounds with similar structures often exhibit interesting pharmacological properties. For instance, they may act as enzyme inhibitors or modulators due to their ability to interact with biological macromolecules. The presence of the methoxy group can enhance lipophilicity, potentially improving membrane permeability and bioavailability in biological systems .
The synthesis of N-Methoxy-N-methylbutanamide can be achieved through several methods:
These methods allow for the efficient production of the compound while maintaining high yields and purity .
N-Methoxy-N-methylbutanamide has diverse applications across various fields:
Interaction studies involving N-Methoxy-N-methylbutanamide focus on its potential interactions with enzymes and receptors. The methoxy group enhances hydrophobic interactions, which may facilitate binding to active sites on proteins. Preliminary studies suggest that such interactions could modulate enzyme activity, although detailed investigations are necessary to elucidate specific mechanisms .
N-Methoxy-N-methylbutanamide shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | CAS Number | Similarity Index | Key Features |
---|---|---|---|
N-Methoxy-N-methylpropionamide | 104863-65-2 | 0.81 | One carbon shorter than butanamide |
N-Methoxy-N-methylisobutyramide | 113778-69-1 | 0.77 | Isobutyl structure providing steric hindrance |
N-Methoxy-N-methylcyclopropanecarboxamide | 147356-78-3 | 0.82 | Cyclopropane ring introduces unique reactivity |
4-Chloro-N-methoxy-N-methylbutanamide | 64214-66-0 | 0.76 | Chlorine substitution affects reactivity |
2-Chloro-N-methoxy-N-methylacetamide | 67442-07-3 | 0.66 | Acetamide structure provides different properties |
These compounds exhibit varying degrees of similarity based on structural features such as chain length and functional groups, highlighting the unique characteristics of N-Methoxy-N-methylbutanamide within this class of chemicals .
Flammable